AChE Inhibitory Activity: 5-Substituted Indoline Dimethylcarbamate Is >400-Fold Weaker Than 4- or 6-Substituted Regioisomers
In a systematic study of indoline carbamate cholinesterase inhibitors, Yanovsky et al. reported that the 5-substituted regioisomer (2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate) exhibited an AChE IC₅₀ >500 µM, whereas the corresponding 4- and 6-substituted analogs demonstrated potent inhibition with IC₅₀ values of 0.4 µM (compound 120) and 1.2 µM (compound 94) [1]. The authors attributed the near-inactivity of the 5-isomer to facile oxidation of the amino group to a quinoidal structure, a pathway unavailable to the 4- and 6-isomers [1].
| Evidence Dimension | AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >500 µM for 5‑substituted indoline N,N‑dimethylcarbamate |
| Comparator Or Baseline | 4‑substituted indoline carbamates (compound 120: IC₅₀ = 0.4 µM; compound 94: IC₅₀ = 1.2 µM) and 6‑substituted indoline carbamates |
| Quantified Difference | >416‑fold weaker (500 µM vs. 1.2 µM) to >1,250‑fold weaker (500 µM vs. 0.4 µM) |
| Conditions | In vitro AChE inhibition assay (Ellman method) using recombinant human AChE |
Why This Matters
Procuring the 5‑substituted isomer for AChE‑targeted projects will yield false‑negative results; only the 4‑ or 6‑substituted isomers are suitable for cholinesterase inhibitor development.
- [1] Yanovsky I, Finkin-Groner E, Zaikin A, Lerman L, Shalom H, Zeeli S, Weill T, Ginsburg I, Nudelman A, Weinstock M. Carbamate derivatives of indolines as cholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease. J Med Chem. 2012;55(23):10700-10715. doi:10.1021/jm301411g. View Source
